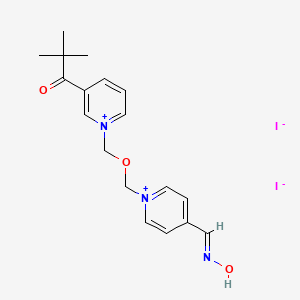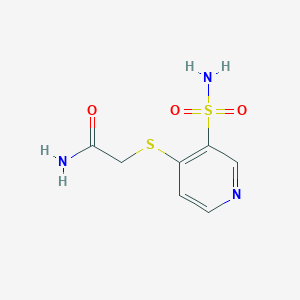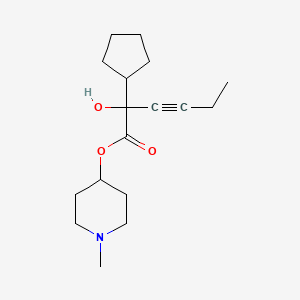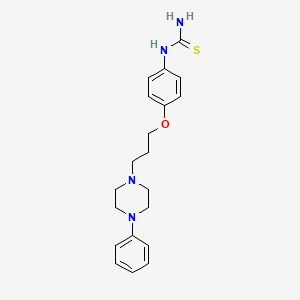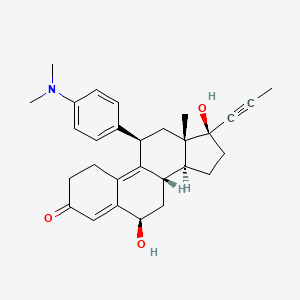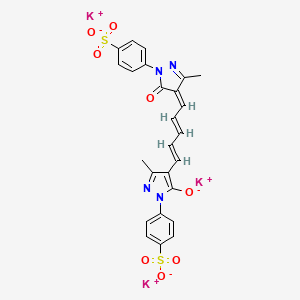
Tripotassium p-(4,5-dihydro-3-methyl-4-(5-(3-methyl-5-oxido-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)penta-2,4-dienylidene)-5-oxo-1H-pyrazol-1-yl)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 264-469-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
Preparation Methods
The preparation methods for EINECS 264-469-5 involve specific synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations occur efficiently.
Industrial Production: Large-scale production involves the use of industrial reactors and continuous processing techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
EINECS 264-469-5 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
EINECS 264-469-5 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Mechanism of Action
The mechanism of action of EINECS 264-469-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This can lead to various biochemical and physiological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
EINECS 264-469-5 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
EINECS 264-428-1: This compound has similar chemical properties and applications but differs in its specific molecular structure and reactivity.
EINECS 264-469-6: Another related compound with distinct chemical and physical properties, used in different industrial applications.
EINECS 264-469-7: This compound shares some common uses with EINECS 264-469-5 but has unique characteristics that make it suitable for specific applications.
EINECS 264-469-5 stands out due to its specific chemical structure, reactivity, and wide range of applications in various fields.
Properties
CAS No. |
63811-37-0 |
|---|---|
Molecular Formula |
C25H19K3N4O8S2 |
Molecular Weight |
684.9 g/mol |
IUPAC Name |
tripotassium;4-[3-methyl-4-[(1E,3E,5Z)-5-[3-methyl-5-oxo-1-(4-sulfonatophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxidopyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C25H22N4O8S2.3K/c1-16-22(24(30)28(26-16)18-8-12-20(13-9-18)38(32,33)34)6-4-3-5-7-23-17(2)27-29(25(23)31)19-10-14-21(15-11-19)39(35,36)37;;;/h3-15,30H,1-2H3,(H,32,33,34)(H,35,36,37);;;/q;3*+1/p-3/b5-3+,6-4+,23-7-;;; |
InChI Key |
HLFYUTAYQZNBGU-FWABMVGRSA-K |
Isomeric SMILES |
CC1=NN(C(=C1/C=C/C=C/C=C\2/C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].[K+].[K+].[K+] |
Canonical SMILES |
CC1=NN(C(=C1C=CC=CC=C2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


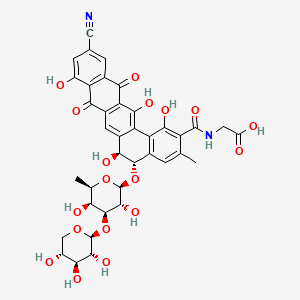
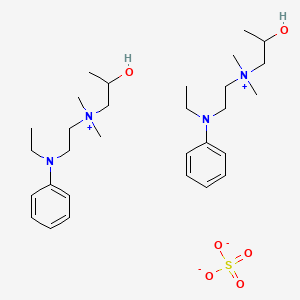
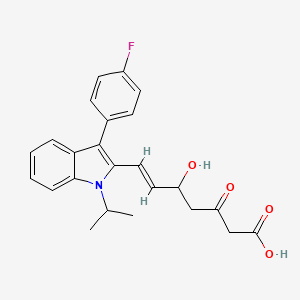
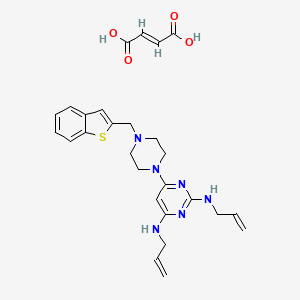
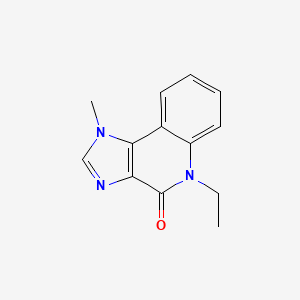
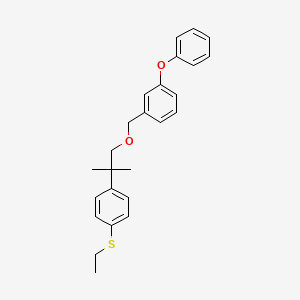
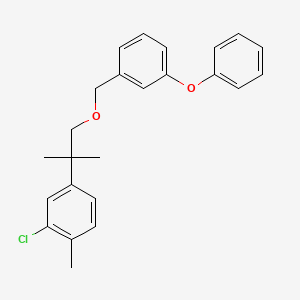
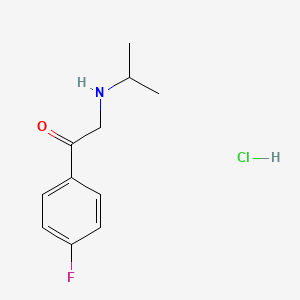
![[(3S,3aR,6S,6aS)-3-[4-(pyridine-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190747.png)
